molecular formula C13H21ClN2O4S2 B14660736 S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-14-3

S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14660736
CAS No.: 41287-14-3
M. Wt: 368.9 g/mol
InChI Key: GZMFYOQJALCSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiosulfate group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate typically involves the reaction of 5-chloro-2-pyridyl ether with a hexylamine derivative, followed by the introduction of a thiosulfate group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiosulfate group in S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate can undergo oxidation reactions, leading to the formation of sulfonate derivatives.

    Reduction: The compound can also participate in reduction reactions, particularly involving the pyridyl ring.

    Substitution: The chloro group in the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfonate derivatives, reduced pyridyl compounds, and various substituted pyridyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of S-2-((6-(5-Chloro-2-pyridyloxy)hexyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiosulfate group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.

Properties

CAS No.

41287-14-3

Molecular Formula

C13H21ClN2O4S2

Molecular Weight

368.9 g/mol

IUPAC Name

5-chloro-2-[6-(2-sulfosulfanylethylamino)hexoxy]pyridine

InChI

InChI=1S/C13H21ClN2O4S2/c14-12-5-6-13(16-11-12)20-9-4-2-1-3-7-15-8-10-21-22(17,18)19/h5-6,11,15H,1-4,7-10H2,(H,17,18,19)

InChI Key

GZMFYOQJALCSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.